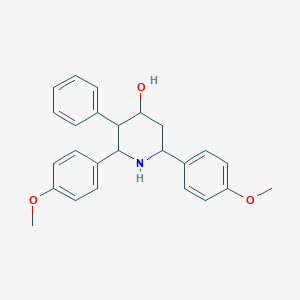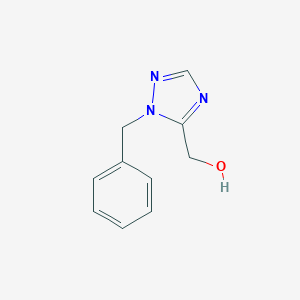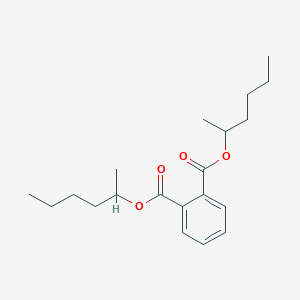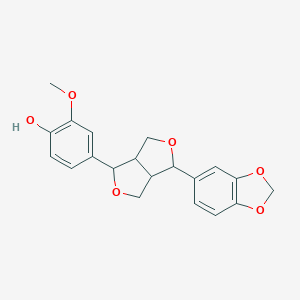
Xanthoxylol
Descripción general
Descripción
Xanthoxylol is a natural compound that belongs to the class of alkylphenols. It is found in the seeds and bark of the Zanthoxylum plant species, which is commonly known as the Sichuan pepper. Xanthoxylol has shown potential in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Obesity-Induced Inflammatory Responses
Xanthoangelol, a compound related to Xanthoxylol, has been studied for its potential to alleviate obesity-induced inflammation, which is significant in the pathogenesis of insulin resistance and type 2 diabetes (Li et al., 2016).
Cancer Chemoprevention
Xanthohumol, another Xanthoxylol-related compound, exhibits anticarcinogenic properties with a broad spectrum of inhibitory mechanisms at various stages of carcinogenesis. It modulates enzyme activity involved in carcinogen metabolism, scavenges reactive oxygen species, and inhibits DNA synthesis and cell cycle progression (Gerhauser et al., 2002).
Neuroprotective Effects
Xanthohumol shows potential neuroprotective activity in ischemic stroke models in rats. It attenuates cerebral ischemia, improves neurobehavioral deficits, and inhibits inflammatory responses and apoptosis (Yen et al., 2012).
Metabolic Syndrome Improvement
In diet-induced obese mice, Xanthohumol improves dysfunctional glucose and lipid metabolism. It decreases body weight gain, plasma glucose, triglycerides, cholesterol levels, and markers of systemic inflammation (Miranda et al., 2016).
Antibacterial Effects
Xanthoangelol exhibits antibacterial effects against Gram-positive bacterial pathogens, affecting bacterial membrane integrity and leading to cell lysis. It shows potential as a new antimicrobial agent against drug-resistant Gram-positive pathogens (Meier et al., 2019).
Chemotherapeutic Properties
Xanthoangelol induces cell death in hepatocellular carcinoma through mechanisms involving pyroptosis and apoptosis. It activates pathways like NLRP3/Caspase-1/GSDMD, suggesting its potential as a therapeutic agent for cancer treatment (Pang et al., 2021).
Allelopathic Substance
Xanthoxyline, derived from Zanthoxylum limonella, exhibits allelopathic effects on plant growth, inhibiting seed germination and affecting mitotic activity in plant cells. This suggests its potential application in agriculture as a natural herbicide (Charoenying et al., 2010).
Hepatic Inflammation and Fibrosis
Xanthohumol inhibits hepatic inflammation and fibrosis, offering potential for the prevention or treatment of chronic liver diseases such as non-alcoholic steatohepatitis (Dorn et al., 2010).
Propiedades
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIRCRCPHNUJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912149 | |
| Record name | 4-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthoxylol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Xanthoxylol | |
CAS RN |
111407-29-5, 54983-95-8 | |
| Record name | Xanthoxylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111407295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthoxylol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 - 142 °C | |
| Record name | Xanthoxylol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
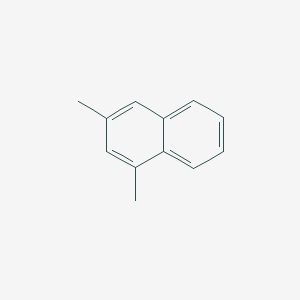
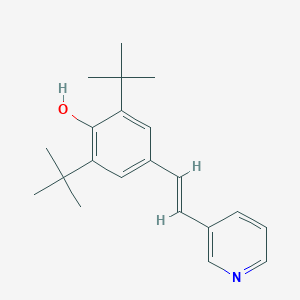
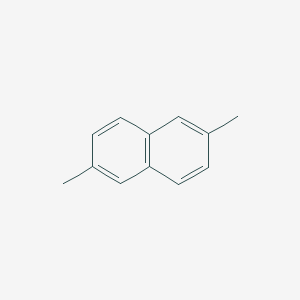
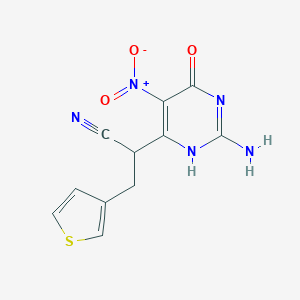
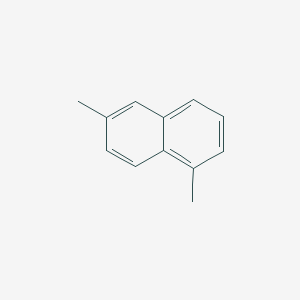
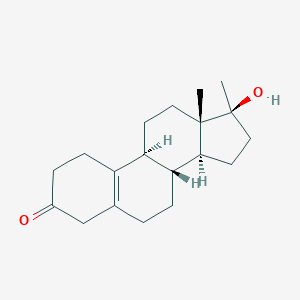
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
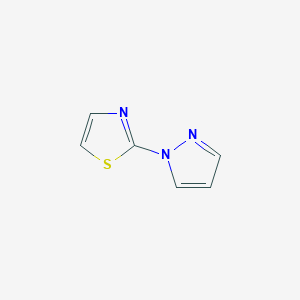
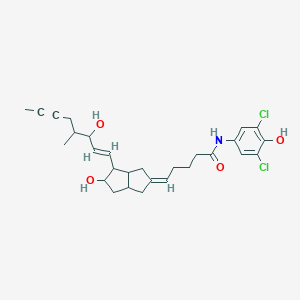
![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
